molecular formula C15H12N2O2S B2557227 N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 35353-26-5

N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2557227
CAS No.: 35353-26-5
M. Wt: 284.33
InChI Key: ADVAKZKECLPQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” is a compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered C3NS ring. The compound has been synthesized and evaluated for its cytotoxicity .


Synthesis Analysis

The synthesis of “this compound” involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of “this compound” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a molecular formula of C15H12N2O2S and an average mass of 284.333 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 160-162 °C and specific IR, 1H, and 13C NMR spectral data .

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzamide exhibit notable anticancer properties. For instance, isoxazole derivatives of this compound demonstrated significant anti-cancer activity against various cancer cell lines. One such compound, referred to as compound 20c, induced cell cycle arrest and triggered apoptosis in colon cancer cells through the activation of p53, a protein that regulates cell death (Kumbhare et al., 2014). Similarly, other benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, showed cytotoxicity against various cancer cell lines, indicating their potential as cancer therapeutics (Nam et al., 2010).

Antimicrobial and Antifungal Activities

Several studies have identified antimicrobial and antifungal activities in compounds related to this compound. For example, some benzamide derivatives showed significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Priya et al., 2006). Additionally, thiazole derivatives, which are structurally related to this compound, were found to have good antimicrobial activity, particularly when substituted with electron-donating groups (Chawla, 2016).

Potential in Alzheimer's Disease Treatment

A study on 5-aroylindolyl-substituted hydroxamic acids, which are structurally related to this compound, revealed their potential in treating Alzheimer's disease. One such compound demonstrated potent inhibitory selectivity against histone deacetylase 6, a target for Alzheimer's disease therapy, suggesting the potential of similar benzamide derivatives in this area (Lee et al., 2018).

Other Applications

Additional studies have explored various applications of compounds structurally related to this compound. These include their potential use as ligands for serotonin receptors (Iriepa et al., 2002), synthesis methods for related derivatives (Bobeldijk et al., 1990), and their efficacy in inhibiting stearoyl-CoA desaturase-1, an enzyme relevant in metabolic diseases (Uto et al., 2009).

Future Directions

The compound has shown promising results in preliminary studies, particularly in its anti-cancer activity against certain cancer cell lines . Therefore, it can be considered as a potential candidate for further biological testing in in vivo models .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVAKZKECLPQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.